Bis-sulfone-PEG4-Tetrazine
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Overview
Description
Bis-sulfone-PEG4-Tetrazine: is a compound composed of two sulfone groups, a polyethylene glycol chain with four ethylene glycol units, and a tetrazine group . The sulfone groups provide chemical stability and solubility, the polyethylene glycol chain offers water solubility and biocompatibility, and the tetrazine group imparts high reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of click chemistry, specifically the inverse electron demand Diels-Alder reaction (iEDDA) between tetrazine and trans-cyclooctene (TCO) groups .
Industrial Production Methods: Industrial production of Bis-sulfone-PEG4-Tetrazine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis-sulfone-PEG4-Tetrazine primarily undergoes click chemistry reactions, particularly the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules . This reaction is highly specific and rapid, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The iEDDA reaction typically requires the presence of tetrazine and TCO groups under mild conditions. The reaction is often carried out in aqueous or polar organic solvents .
Major Products: The major products of the iEDDA reaction involving this compound are stable conjugates formed between the tetrazine and TCO groups .
Scientific Research Applications
Chemistry: In chemistry, Bis-sulfone-PEG4-Tetrazine is used as a reagent for click chemistry, enabling the rapid and specific conjugation of molecules .
Biology: In biological research, it is employed for bioconjugation, allowing the attachment of biomolecules such as proteins and nucleic acids .
Medicine: In medicine, this compound is utilized in drug delivery systems to create targeted drug carriers that release their payload at specific sites within the body .
Industry: In the industrial sector, it is used in the development of advanced materials, including nanomaterials and functional materials with specific properties .
Mechanism of Action
Mechanism: The mechanism of action of Bis-sulfone-PEG4-Tetrazine involves the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules . This reaction forms a stable covalent bond between the tetrazine and TCO groups, enabling the conjugation of various molecules .
Molecular Targets and Pathways: The primary molecular targets are TCO-containing molecules, and the pathway involves the formation of a stable conjugate through the iEDDA reaction .
Comparison with Similar Compounds
Bis-sulfone-PEG2-Tetrazine: Similar to Bis-sulfone-PEG4-Tetrazine but with a shorter polyethylene glycol chain.
Bis-sulfone-PEG8-Tetrazine: Similar but with a longer polyethylene glycol chain.
Mono-sulfone-PEG4-Tetrazine: Contains only one sulfone group.
Uniqueness: this compound is unique due to its balanced properties of stability, solubility, and high reactivity, making it highly suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C42H54N6O11S2 |
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Molecular Weight |
883.0 g/mol |
IUPAC Name |
4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]-N-[2-[2-[2-[2-[3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)propylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C42H54N6O11S2/c1-31-6-14-37(15-7-31)60(52,53)29-36(30-61(54,55)38-16-8-32(2)9-17-38)41(50)34-10-12-35(13-11-34)42(51)44-20-22-57-24-26-59-28-27-58-25-23-56-21-18-40(49)43-19-4-5-39-47-45-33(3)46-48-39/h6-17,36H,4-5,18-30H2,1-3H3,(H,43,49)(H,44,51) |
InChI Key |
DXHMDPDGPFQNJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NCCCC4=NN=C(N=N4)C |
Origin of Product |
United States |
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